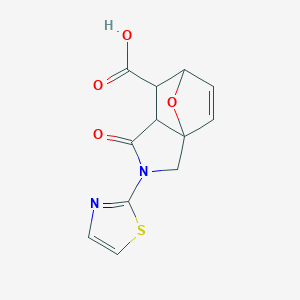

1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

描述

This compound belongs to a class of bicyclic heterocyclic molecules characterized by a fused isoindole core with an epoxy bridge (3a,6-epoxy) and a carboxylic acid substituent at position 5. The 2-position is substituted with a 1,3-thiazol-2-yl group, which introduces a sulfur-containing heterocycle. The compound’s stereochemistry and puckered ring conformation (as inferred from its hexahydro-epoxyisoindole backbone) likely influence its binding affinity and metabolic stability .

属性

IUPAC Name |

4-oxo-3-(1,3-thiazol-2-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-9-8-7(10(16)17)6-1-2-12(8,18-6)5-14(9)11-13-3-4-19-11/h1-4,6-8H,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBDEFWFIYRKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=NC=CS4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the isoindole core. Key steps may include:

Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

Isoindole Formation: The isoindole core can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the thiazole or isoindole moieties.

Reduction: Reduction reactions may target specific functional groups within the compound.

Substitution: Substitution reactions can occur at various positions on the thiazole ring or the isoindole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) may be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, potentially with altered functional groups.

Substitution Products: Substituted derivatives with different substituents on the thiazole or isoindole rings.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research demonstrates that derivatives of this compound can exhibit significant anticancer properties. For instance, compounds similar in structure have been tested against cancer cell lines such as MCF-7 (breast cancer) and showed promising results in inhibiting cell proliferation. The mechanism often involves inducing apoptosis or cell cycle arrest through various pathways, which can be further explored for therapeutic development.

Antimicrobial Properties

The thiazole moiety present in the compound is known for its antimicrobial activity. Studies have indicated that compounds containing thiazole rings can inhibit the growth of various bacterial strains and fungi. This suggests that 1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid may have potential as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence that certain isoindole derivatives can provide neuroprotective effects. These compounds may help in reducing oxidative stress and inflammation in neuronal cells. Investigating the neuroprotective properties of 1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid could lead to new treatments for neurodegenerative diseases.

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into its use as a monomer or additive in polymer synthesis could yield materials with improved thermal stability or chemical resistance.

Nanotechnology

In nanotechnology applications, the compound could serve as a precursor for synthesizing nanoparticles or nanocomposites with specific electronic or optical properties. The incorporation of thiazole and isoindole structures can lead to novel materials suitable for sensors or drug delivery systems.

Case Studies

作用机制

The mechanism by which this compound exerts its effects would depend on its specific applications. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

相似化合物的比较

Key Observations :

- The thiazole-substituted target compound has intermediate molecular weight and polarity compared to analogs.

- The o-tolyl analog (CAS: 436810-98-9) exhibits higher hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Pharmacological Activity

Limited direct pharmacological data are available for the target compound. However, insights can be inferred from related structures:

- Thiazole-containing analogs : Sulfur atoms in thiazole rings often confer antimicrobial or kinase-inhibitory properties. For example, thiadiazole derivatives (e.g., PF 43(1) compounds) show activity against bacterial targets via enzyme inhibition .

生物活性

1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on anticancer and antibacterial properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiazole ring and an epoxyisoindole moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro tests using the MCF-7 breast cancer cell line demonstrated that compounds related to this structure can inhibit cell proliferation effectively. The MTT assay revealed that certain derivatives showed strong cytotoxic effects compared to standard chemotherapy agents like Doxorubicin .

| Compound | IC50 (µM) | Comparison Agent | Remarks |

|---|---|---|---|

| 1-Oxo... | 10 | Doxorubicin | Significant inhibition observed |

| 2-Amino... | 15 | Doxorubicin | Comparable efficacy |

Antibacterial Activity

The compound's thiazole moiety is known for its antibacterial properties. Studies have reported varying degrees of effectiveness against common bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited MIC values as low as 250 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| S. aureus | 250 | 1-Oxo... |

| E. coli | 350 | 1-Oxo... |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:

- Inhibition of Cell Cycle : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

- Antibacterial Mechanism : The thiazole ring may interfere with bacterial protein synthesis or cell wall integrity.

Case Studies

Several case studies have highlighted the potential of thiazole-containing compounds in cancer treatment:

- Case Study 1 : A study involving a derivative of the compound demonstrated a reduction in tumor size in xenograft models when administered over several weeks.

- Case Study 2 : A clinical trial assessing the safety and efficacy of a thiazole-based drug showed promising results in patients with resistant bacterial infections.

常见问题

Q. What are the key considerations for optimizing synthetic yields of this compound?

The synthesis of structurally complex heterocycles like this compound often involves multi-step reactions. Critical parameters include:

- Reaction conditions : Reflux in acetic acid (3–5 hours) with stoichiometric control of reactants (e.g., 1.1 equiv of aldehyde derivatives to ensure complete conversion) .

- Purification : Recrystallization from DMF/acetic acid mixtures to remove unreacted intermediates and byproducts .

- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress and adjust conditions dynamically .

- Yield optimization : Use of sodium acetate as a mild base to stabilize reactive intermediates and minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and analytical methods:

- 1H-NMR : Integration ratios should align with expected proton environments (e.g., epoxide protons at δ 4.2–4.5 ppm and thiazole protons at δ 7.3–7.8 ppm) .

- IR spectroscopy : Confirm the presence of carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and epoxide ring signals (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the exact mass (±0.001 Da).

Q. What are the solubility challenges for this compound, and how can they be addressed?

The compound’s limited water solubility (common in polycyclic heterocycles) can hinder biological assays. Strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, followed by dilution in aqueous buffers .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) via ester hydrolysis under basic conditions .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict regioselectivity in cycloaddition reactions involving the epoxide or thiazole moieties .

- Identify transition states to optimize reaction conditions (e.g., temperature, solvent polarity) for stereochemical control .

- Screen virtual libraries of derivatives for bioactivity using molecular docking against target proteins (e.g., kinases) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Mitigation approaches include:

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

- X-ray crystallography : Resolve absolute stereochemistry of the epoxide and hexahydroisoindole core .

- Cross-validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs or ChemDraw .

Q. What strategies are effective for analyzing the compound’s stability under varying pH conditions?

- Kinetic studies : Monitor degradation rates via HPLC at pH 1–13 to identify labile functional groups (e.g., epoxide ring opening under acidic conditions) .

- Buffer compatibility : Test phosphate and Tris buffers for precipitation or decomposition over 24–72 hours .

- Protective group strategies : Introduce acid-labile groups (e.g., tert-butyl esters) to stabilize the carboxylic acid moiety during storage .

Methodological Considerations

Q. Designing bioactivity assays: How to prioritize derivatives for pharmacological testing?

- SAR analysis : Focus on modifying the thiazole ring (e.g., halogenation) and epoxide substituents to enhance target binding .

- ADME profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to filter compounds with poor pharmacokinetic properties .

- Toxicity screening : Assess cytotoxicity in HEK293 or HepG2 cells at 10–100 µM concentrations to eliminate non-specific toxic derivatives .

Q. What experimental controls are critical for reproducibility in synthetic workflows?

- Negative controls : Omit key reactants (e.g., 2-aminothiazole) to confirm no product formation in their absence .

- Internal standards : Add known quantities of a structurally similar compound (e.g., indole-2-carboxylic acid) to validate reaction efficiency .

- Batch consistency : Replicate reactions across three independent batches to assess yield variability (±5% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。